

Biosynthesis of Aureusimine B via nonribosomal peptide synthetase

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Compound Name: Aureusimine B

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Biosynthesis of Aureusimine B: A Technical Guide for Researchers

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Abstract

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen *Staphylococcus aureus*. Its biosynthesis is of significant interest due to its potential role in virulence and host-pathogen interactions. This technical guide provides an in-depth overview of the biosynthesis of **Aureusimine B** via a nonribosomal peptide synthetase (NRPS) pathway. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, enzymology, and infectious diseases. This document details the enzymatic machinery, precursor requirements, and known regulatory influences governing the production of this intriguing molecule. Furthermore, it furnishes detailed experimental protocols for the study of **aureusimine** biosynthesis and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms, independent of the ribosomal machinery. These molecules often exhibit potent biological activities, including antibiotic, immunosuppressive, and cytotoxic properties. In

Staphylococcus aureus, a single NRPS, AusA, is responsible for the production of a family of cyclic dipeptides known as aureusimines.[1][2] The aureusimine family includes tyrvalin (aureusimine A), phevalin (**aureusimine B**), and leuvalin, which are formed from the condensation of an aromatic or branched-chain amino acid with L-valine.[3]

Aureusimine B (phevalin) is of particular interest as its production is elevated in *S. aureus* biofilms, which are associated with chronic infections and increased resistance to antimicrobial agents.[4][5] Understanding the biosynthetic pathway of **Aureusimine B** not only provides insights into the metabolic capabilities of *S. aureus* but may also unveil novel targets for anti-infective therapies.[6] This guide aims to consolidate the current knowledge on **Aureusimine B** biosynthesis, providing a comprehensive resource for its further investigation.

The Aureusimine Biosynthetic Gene Cluster and NRPS Machinery

The biosynthesis of aureusimines is encoded by the *aus* biosynthetic gene cluster, which consists of two key genes: *ausA* and *ausB*. [7][8]

- *ausA*: This gene encodes the central enzyme of the pathway, a large, dimodular nonribosomal peptide synthetase (NRPS) with a molecular weight of approximately 277 kDa. [3][9]
- *ausB*: This gene encodes a phosphopantetheinyl transferase (PPTase). The AusB enzyme is crucial for the post-translational modification of the apo-AusA protein to its active holo-form by attaching a 4'-phosphopantetheine moiety to the thiolation domains.[9]

Domain Architecture of the AusA NRPS

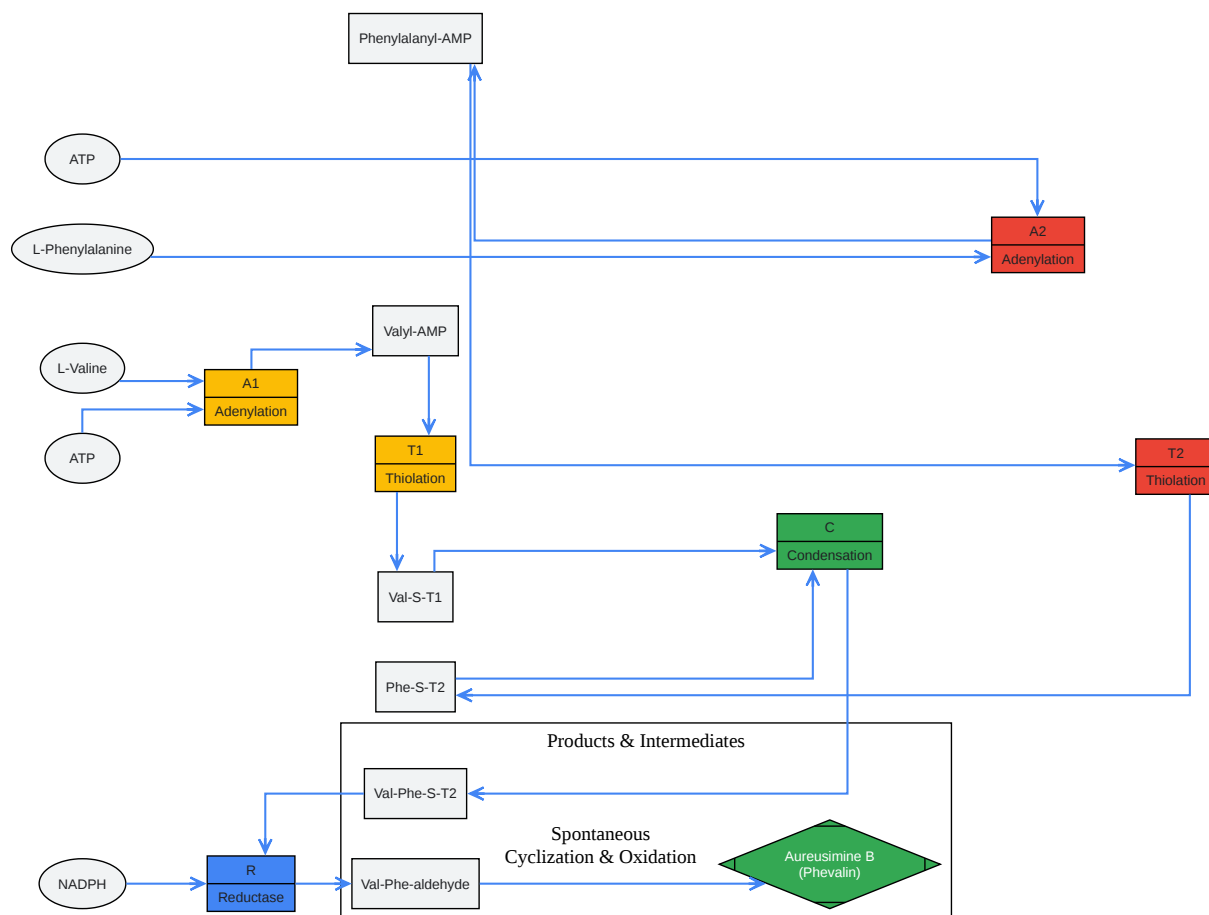
The AusA NRPS possesses a canonical bimodular architecture, with each module responsible for the incorporation of one amino acid into the final dipeptide product. The domain organization of AusA is as follows: A1-T1-C-A2-T2-R.[1][3][9]

- Module 1 (A1-T1):
 - A1 (Adenylation domain): Selects and activates the first amino acid, L-valine, by converting it into an aminoacyl-adenylate.

- T1 (Thiolation or Peptidyl Carrier Protein domain): Covalently tethers the activated L-valine via a thioester bond to its 4'-phosphopantetheine arm.
- C (Condensation domain): Catalyzes the formation of the peptide bond between the L-valine tethered to T1 and the amino acid tethered to T2.
- Module 2 (A2-T2):
 - A2 (Adenylation domain): Exhibits substrate promiscuity, selecting and activating either L-phenylalanine (for **Aureusimine B**), L-tyrosine (for Aureusimine A), or L-leucine (for leuvalin).^[10]
 - T2 (Thiolation domain): Covalently binds the activated aromatic or branched-chain amino acid.
- R (Reductase domain): A terminal reductase domain that releases the nascent dipeptide from the T2 domain as a dipeptide aldehyde. This aldehyde is then thought to spontaneously cyclize to form the characteristic pyrazinone ring of the aureusimines.^{[7][9]}

Biosynthetic Pathway of Aureusimine B

The biosynthesis of **Aureusimine B** is a multi-step process orchestrated by the AusA NRPS assembly line. The key steps are outlined below and illustrated in the accompanying diagram.



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Figure 1: Biosynthetic Pathway of **Aureusimine B**. This diagram illustrates the modular action of the AusA NRPS in the synthesis of **Aureusimine B** from L-valine and L-phenylalanine.

Quantitative Data on Aureusimine B Production

The production of **Aureusimine B** is influenced by various factors, including the growth conditions and the genetic background of the *S. aureus* strain. The following tables summarize key quantitative data from published studies.

Table 1: Influence of Culture Medium on Aureusimine Production

Culture Medium	Precursor Availability	Phevalin (Aureusimine B) Production	Tyrvalin (Aureusimine A) Production	Reference
RPMI1640	90 µM Phe, 110 µM Tyr	Preferentially synthesized	Detected	[1][11]
Chemically Defined Medium (CDM)	Similar Phe and Tyr levels	Comparable to tyrvalin (slight preference)	Comparable to phevalin	[11]
CDM lacking Phenylalanine	De novo Phe synthesis	Not incorporated into phevalin	Unaffected	[2]
CDM lacking Tyrosine	De novo Tyr synthesis	Unaltered	Not detected	[2]
Synthetic Nasal Secretion Medium	Lacks Tyrosine	Marked production	Not applicable	[12]

Table 2: **Aureusimine B** Production in Different Growth States

Growth Condition	Phevalin (Aureusimine B) Production	Notes	Reference
Biofilm	Significantly higher than planktonic	A putative tyrvalin was also present at higher levels in the biofilm.	[5][13]
Planktonic	Lower than biofilm	-	[5]

Table 3: In Vitro Kinetic Parameters of AusA

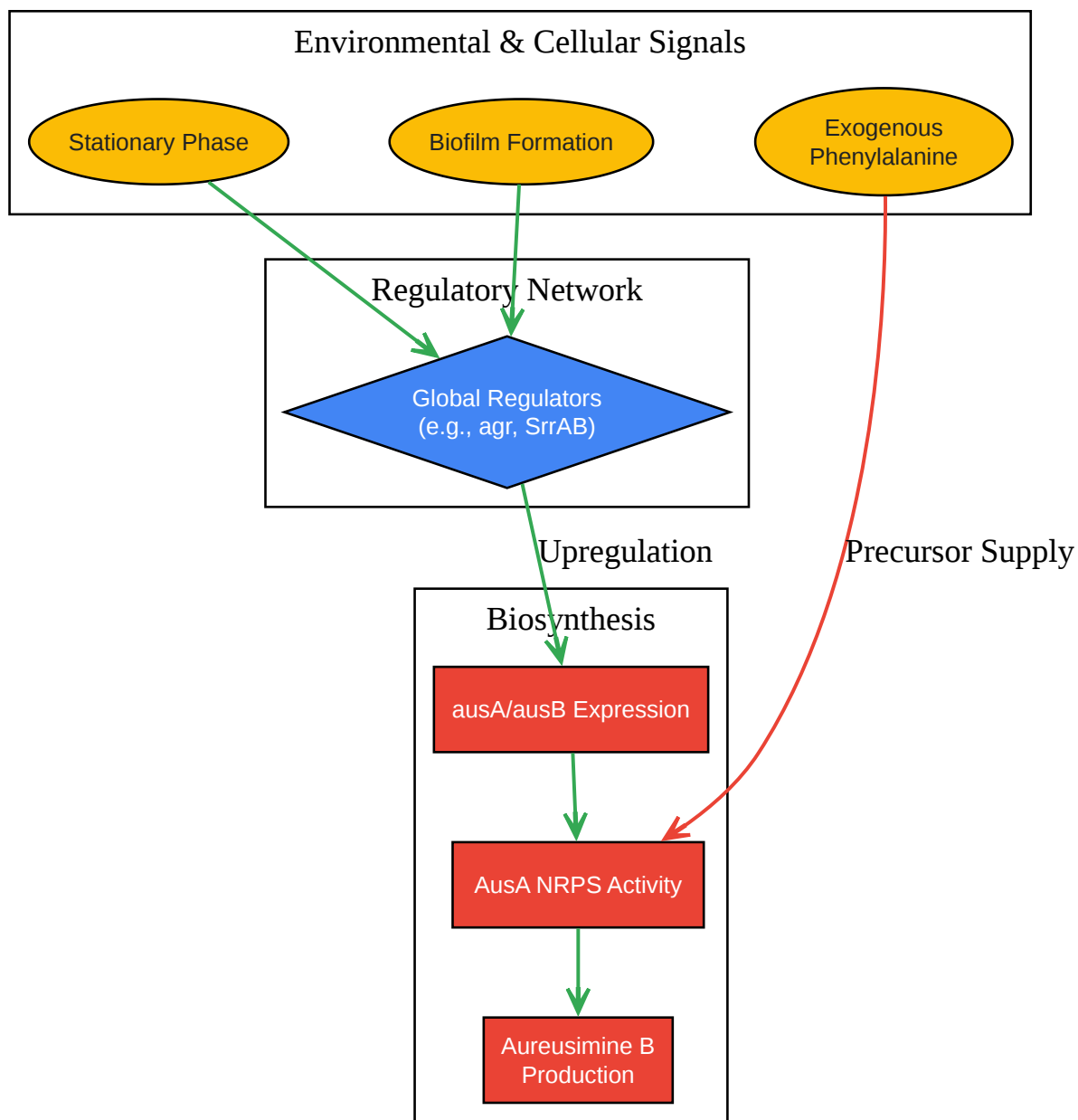
Substrate	KM (μM)	kcat (min^{-1})	Assay Method	Reference
L-Valine	10 ± 1	1.3 ± 0.03	Product formation assay	[11]
L-Phenylalanine	1.1 ± 0.1	1.3 ± 0.02	Product formation assay	[11]
ATP (with L-Val)	16 ± 2	1.3 ± 0.03	Product formation assay	[11]
ATP (with L-Phe)	15 ± 1	1.3 ± 0.02	Product formation assay	[11]
NADPH	19 ± 2	1.3 ± 0.03	Product formation assay	[11]

Regulation of Aureusimine B Biosynthesis

The production of **Aureusimine B** is tightly regulated and appears to be integrated with the overall virulence and metabolic state of *S. aureus*. While a complete signaling cascade for *ausAB* expression is yet to be fully elucidated, several factors are known to influence its production.

- Growth Phase: The *ausAB* genes are reportedly upregulated during the stationary phase of bacterial growth.[1]

- **Biofilm Formation:** **Aureusimine B** production is significantly enhanced in biofilms compared to planktonic cultures, suggesting a role for this molecule in the biofilm lifestyle.[4][5]
- **Precursor Availability:** The biosynthesis of **Aureusimine B** is highly dependent on the availability of exogenous aromatic amino acids, particularly phenylalanine.[2][12] *S. aureus* preferentially utilizes amino acids from the host environment for aureusimine synthesis.[2]
- **Global Virulence Regulators:** Although not directly demonstrated for the *aus* operon, global regulators of *S. aureus* virulence, such as the *agr* quorum-sensing system and two-component systems like SrrAB, are known to control the expression of secondary metabolite and virulence factor genes in response to environmental cues. It is plausible that these systems also modulate aureusimine production.



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Figure 2: Regulatory Influences on **Aureusimine B** Production. This diagram depicts the known signals and regulatory factors that positively influence the biosynthesis of **Aureusimine B**.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of **Aureusimine B** biosynthesis.

UPLC-MS Analysis of Aureusimines

This protocol is adapted from methodologies used for the detection and quantification of aureusimines in bacterial culture supernatants.

Objective: To detect and quantify **Aureusimine B** from *S. aureus* culture supernatants.

Materials:

- *S. aureus* culture grown under desired conditions.
- Centrifuge and appropriate tubes.
- 0.2 µm syringe filters.
- UPLC-MS system (e.g., Waters Acquity UPLC with a single quadrupole or tandem quadrupole mass spectrometer).
- C18 reversed-phase UPLC column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- **Aureusimine B** (phevalin) analytical standard.
- Autosampler vials.

Procedure:

- Sample Preparation: a. Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). b. Carefully collect the supernatant. c. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d. Transfer the filtered supernatant to an autosampler vial. For quantitative analysis, prepare a standard curve using the **Aureusimine B** analytical standard.

- UPLC Conditions: a. Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 μm , 2.1 x 50 mm). b. Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: Linear gradient from 95% to 5% B
 - 10.1-12 min: 5% Bc. Flow Rate: 0.3 mL/min. d. Column Temperature: 40°C. e. Injection Volume: 5 μL .
- Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Capillary Voltage: 3.0 kV. c. Cone Voltage: 30 V. d. Source Temperature: 150°C. e. Desolvation Temperature: 350°C. f. Data Acquisition: Scan mode for qualitative analysis (e.g., m/z 100-500). For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of **Aureusimine B** ($[\text{M}+\text{H}]^+ = 245.16$).

ATP-Pyrophosphate (PPi) Exchange Assay for A-Domain Specificity

This assay measures the substrate-dependent exchange of ^{32}P -labeled pyrophosphate into ATP, which is a hallmark of the first half-reaction catalyzed by adenylation domains.

Objective: To determine the amino acid substrate specificity of the AusA adenylation domains.

Materials:

- Purified AusA protein (or individual A-domains).
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl_2 , 1 mM DTT.
- ATP solution (100 mM).
- Various amino acid solutions (100 mM).
- ^{32}P Pyrophosphate (PPi).
- Unlabeled PPi.

- Quenching solution: 10% trichloroacetic acid (TCA), 2% activated charcoal.
- Wash solution: 1% TCA, 100 mM sodium pyrophosphate.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 μ L total volume) containing:
 - Assay buffer.
 - ATP (final concentration 2 mM).
 - Amino acid to be tested (final concentration 2 mM).
 - [32 P]PPi (e.g., 0.1 μ Ci).
 - Unlabeled PPi (final concentration 1 mM).
 - Purified enzyme (e.g., 1-5 μ M).
- Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
- Quenching: Stop the reaction by adding 200 μ L of ice-cold quenching solution. The activated charcoal will bind the newly formed [32 P]ATP.
- Washing: a. Incubate the quenched reaction on ice for 5 minutes. b. Pellet the charcoal by centrifugation (e.g., 14,000 x g for 5 minutes). c. Discard the supernatant. d. Wash the charcoal pellet three times with 1 mL of wash solution to remove unincorporated [32 P]PPi.
- Counting: a. Resuspend the final charcoal pellet in a small volume of water and transfer it to a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

- Analysis: Compare the radioactivity counts for different amino acid substrates. Higher counts indicate a higher affinity of the A-domain for that particular amino acid.

Construction of a Δ ausAB Deletion Mutant in *S. aureus*

This protocol outlines a general workflow for creating an unmarked gene deletion using allelic exchange, which can be applied to the ausAB locus.

Objective: To create a *S. aureus* strain incapable of producing aureusimines for comparative studies.

Materials:

- *S. aureus* strain to be mutated.
- Temperature-sensitive shuttle vector for allelic exchange (e.g., pIMAY).
- *E. coli* cloning strain (e.g., DH5 α).
- Restriction enzymes.
- T4 DNA ligase.
- Primers to amplify flanking regions of ausAB.
- Competent *S. aureus* cells.
- Electroporator.
- Appropriate antibiotics and selection media.

Procedure:

- Construct the Allelic Exchange Plasmid: a. Using PCR, amplify ~1 kb regions upstream (up-flank) and downstream (down-flank) of the ausAB gene cluster from *S. aureus* genomic DNA. b. Clone the up-flank and down-flank fragments into the temperature-sensitive shuttle vector, adjacent to each other, effectively creating a construct that will replace the ausAB genes with a direct ligation of the flanking regions. c. Transform the ligation product into *E.*

coli and select for transformants. d. Verify the correct plasmid construction by restriction digest and sequencing.

- Transform *S. aureus*: a. Isolate the verified plasmid from *E. coli*. b. Transform the plasmid into electrocompetent *S. aureus* cells. c. Plate the transformed cells on selective agar (e.g., containing chloramphenicol) and incubate at the permissive temperature for plasmid replication (e.g., 28-30°C).
- Select for Single-Crossover Integrants: a. Inoculate a colony from the transformation plate into broth with the appropriate antibiotic. b. Grow the culture at the non-permissive temperature (e.g., 37-42°C) to select for cells where the plasmid has integrated into the chromosome via homologous recombination (single crossover). c. Plate the culture on selective agar at the non-permissive temperature.
- Select for Double-Crossover Excisants: a. Inoculate an integrant colony into non-selective broth and grow at the permissive temperature to allow for the second recombination event (plasmid excision). b. Plate dilutions of this culture onto non-selective agar to obtain single colonies.
- Screen for the Deletion Mutant: a. Patch colonies from the non-selective plate onto both selective and non-selective plates. Colonies that grow on the non-selective plate but not the selective plate have lost the plasmid and are potential deletion mutants or wild-type revertants. b. Use colony PCR with primers flanking the *ausAB* locus to screen the plasmid-cured colonies. The deletion mutant will yield a smaller PCR product than the wild-type. c. Confirm the deletion by sequencing the PCR product and by UPLC-MS analysis to show the absence of aureusimine production.

Conclusion

The biosynthesis of **Aureusimine B** in *Staphylococcus aureus* is a fascinating example of nonribosomal peptide synthesis, executed by the elegant and efficient AusA NRPS machinery. The production of this metabolite is intricately linked to the bacterium's growth phase, lifestyle (biofilm vs. planktonic), and the nutrient availability in its environment, particularly the presence of exogenous phenylalanine. The data and protocols presented in this guide offer a robust framework for researchers to delve deeper into the enzymology, regulation, and biological function of this pathway. Further investigation into the precise regulatory networks controlling

ausAB expression and the role of **Aureusimine B** in the context of infection will undoubtedly provide valuable insights into *S. aureus* pathogenesis and may pave the way for novel therapeutic strategies targeting this opportunistic pathogen.

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References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phevalin (aureusimine B) Production by *Staphylococcus aureus* Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 8. Phevalin (aureusimine B) Production by *Staphylococcus aureus* Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
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